2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(p-tolyl)acetamide
Description
Properties
Molecular Formula |
C18H18ClNO4 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClNO4/c1-3-23-16-8-13(10-21)15(19)9-17(16)24-11-18(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22) |
InChI Key |
KHRNBYJRUYGEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Biological Activity
2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(p-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chloro-substituted aromatic ring, an ethoxy group, and an acetamide linkage, which are critical for its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Colorectal Carcinoma (HCT-116)
- Epidermoid Carcinoma (HEP2)
The compound showed IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating strong cytotoxic effects. The following table summarizes the IC50 values for different cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 15.0 |
| This compound | HEP2 | 12.5 |
| Doxorubicin | HCT-116 | 10.0 |
| Doxorubicin | HEP2 | 8.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific molecular pathways associated with cell proliferation and survival. Docking studies have indicated that it interacts with key proteins involved in tumor progression, such as VEGFR2 and FGFR1, which are critical targets in cancer therapy.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Key observations include:
- Chloro Substitution : The presence of a chlorine atom on the aromatic ring enhances the compound's lipophilicity and biological activity.
- Ethoxy Group : This moiety contributes to the overall stability and solubility of the compound.
- Aromatic Systems : The interaction between the aromatic systems plays a crucial role in binding affinity to target proteins.
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various derivatives, including this compound. The study highlighted that this compound exhibited superior inhibitory effects compared to other synthesized derivatives.
In Vivo Studies
Further investigations into the in vivo efficacy of this compound are necessary to validate its potential as an anticancer agent. Preliminary studies have indicated promising results in animal models, demonstrating reduced tumor size and improved survival rates.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with related phenoxy acetamide derivatives. Below is a detailed analysis of key analogs, supported by data tables and research findings.
Structural Analogues with Varying Substituents
Table 1: Comparison of Substituent Effects on Phenoxy Acetamides
Key Observations :
- The chloro and ethoxy groups in the target compound increase its molecular weight and lipophilicity compared to simpler analogs like 7c .
- The phenylethyl substituent in the analog from enhances hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility .
Pharmacologically Active Analogues
Table 2: Comparison with Bioactive Acetamide Derivatives
Key Observations :
- The target compound lacks the sulfonyl or heterocyclic moieties seen in potent anti-cancer agents (e.g., compound 38 ), which may limit its direct cytotoxicity .
- Unlike FPR2 agonists (), the target compound’s formyl group could serve as a reactive site for forming Schiff bases with lysine residues in target proteins, enabling covalent binding strategies .
- Chloroacetamide herbicides () share the chloro group but feature simpler alkyl substituents, highlighting the importance of aromaticity in pharmacological vs. pesticidal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
